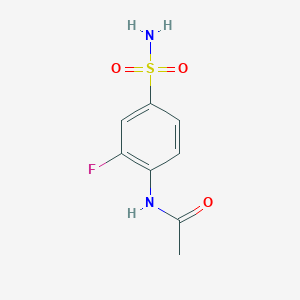

N-(2-fluoro-4-sulfamoylphenyl)acetamide

描述

Evolution of Fluorinated Sulfonamide-Acetamide Scaffolds in Medicinal Chemistry

The journey of the fluorinated sulfonamide-acetamide scaffold is rooted in the historical success of sulfonamides, or "sulfa drugs," which marked the beginning of the antibiotic era. openaccesspub.org The core sulfonamide group has since been identified as a "magic group" or privileged scaffold in the drug industry due to its ability to form the basis for a wide range of biologically active agents. openaccesspub.org

A pivotal evolutionary step in medicinal chemistry has been the strategic incorporation of fluorine into drug candidates. nih.gov The introduction of fluorine can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeation. nih.govtandfonline.comresearchgate.net This has led to a significant increase in the prevalence of fluorinated compounds among approved drugs over the past several decades. nih.gov

More recent advancements focus on creating novel molecular scaffolds by conjugating known pharmacophores. A prominent research trend involves the synthesis of acetamide-sulfonamide scaffolds by coupling sulfa drugs with other therapeutic agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net In this strategy, an amide bond is formed, linking the two parent molecules and creating a new, larger conjugate with potentially novel or enhanced biological activity. nih.gov The inclusion of fluorine, for instance by using a fluorinated parent molecule like the NSAID flurbiprofen (B1673479), represents a sophisticated approach to fine-tuning the properties of these next-generation therapeutic candidates. nih.gov

Significance of the Sulfamoylphenylacetamide Moiety in Bioactive Compounds

The sulfamoylphenylacetamide moiety is a composite structure where each component contributes to its biological significance.

The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of a vast array of therapeutics beyond antibiotics, including diuretics, anticonvulsants, and anticancer agents. nih.gov Its ability to act as a hydrogen bond donor and acceptor allows it to interact effectively with biological targets like enzymes. nih.gov For example, fluorinated benzenesulfonamides have been developed as potent and selective inhibitors of carbonic anhydrase isozymes that are related to cancer. acs.org

The Acetamide (B32628) Group (-NHCOCH₃): The acetamide linkage is also a frequent feature in clinically prescribed drugs, valued for its role in forming stable connections between different parts of a molecule and for its own potential to interact with biological receptors. nih.gov

The combination of these groups onto a phenyl ring creates the sulfamoylphenylacetamide core. This scaffold has proven to be a robust platform for developing targeted enzyme inhibitors. The non-fluorinated parent compound, N-(4-sulfamoylphenyl)acetamide (also known as N4-Acetylsulfanilamide), has been a subject of structural studies to understand how these molecules arrange themselves and interact in a crystalline state, providing a baseline for understanding the effects of further substitutions. nih.govontosight.ai The strategic placement of substituents on this core structure is a key method for modulating the bioactivity of the resulting compounds.

Overview of Research Trajectories for N-(2-fluoro-4-sulfamoylphenyl)acetamide and Analogues

Current research involving this compound and its analogues is primarily focused on its use as a building block in the synthesis of novel, complex molecules with potential therapeutic applications, particularly as enzyme inhibitors.

A significant area of investigation is the development of urease inhibitors. nih.govsemanticscholar.org Urease is an enzyme that plays a role in pathologies associated with certain bacterial infections. nih.gov Recent studies have demonstrated the synthesis of new acetamide-sulfonamide conjugates by reacting various sulfa drugs with NSAIDs like ibuprofen (B1674241) and flurbiprofen. nih.govnih.gov These studies have yielded compounds with potent, competitive urease inhibition. nih.govnih.govacs.org This line of research highlights a "multi-target strategy" that is of growing interest to pharmaceutical chemists, aiming to modify the action of existing drugs or create new pharmacological agents. nih.gov

The findings from these studies underscore the utility of the acetamide-sulfonamide scaffold as a foundation for generating new classes of pharmacological agents. nih.govnih.gov The consistent use of this scaffold in drug discovery and development suggests that compounds like this compound will continue to be valuable starting materials and intermediates for creating targeted inhibitors for a variety of disease models. nih.govacs.org

Table 2: Research Findings on Bioactive Acetamide-Sulfonamide Scaffolds

| Compound Type | Biological Target | Key Finding | Research Focus | Source(s) |

| Ibuprofen-Sulfathiazole Conjugate | Urease | Potent competitive inhibition with an IC₅₀ value of 9.95 ± 0.14 µM. | Development of novel urease inhibitors for pathologies involving the enzyme. | nih.govnih.gov |

| Flurbiprofen-Sulfadiazine Conjugate | Urease | Demonstrated competitive inhibition with an IC₅₀ value of 16.74 ± 0.23 µM. | Creation of new pharmacological agents through conjugation of approved drugs. | nih.govnih.gov |

| Diclofenac-Sulfanilamide Conjugate | Urease | Showed potent competitive inhibition with an IC₅₀ value of 3.59 ± 0.07 µM. | Synthesis and screening of NSAID-sulfa drug conjugates for enzyme inhibition. | semanticscholar.orgacs.org |

| Di-meta-substituted Fluorinated Benzenesulfonamides | Carbonic Anhydrase IX & XII | Achieved low picomolar binding affinity, showing high potency and selectivity. | Design of selective anticancer inhibitors targeting cancer-related enzymes. | acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-fluoro-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHYXJIVXIFMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635308 | |

| Record name | N-(2-Fluoro-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-22-2 | |

| Record name | N-(2-Fluoro-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of N 2 Fluoro 4 Sulfamoylphenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of atoms can be obtained. For N-(2-fluoro-4-sulfamoylphenyl)acetamide, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

The proton NMR (¹H NMR) spectrum provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the sulfamoyl protons, and the methyl protons of the acetamide (B32628) group.

The aromatic region would be complex due to the substitution pattern of the benzene (B151609) ring. The protons on the ring are expected to exhibit splitting patterns (coupling) influenced by both neighboring protons and the fluorine atom. The amide (NH) and sulfamoyl (SO₂NH₂) protons typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methyl (CH₃) protons of the acetamide group are expected to appear as a sharp singlet in the upfield region of the spectrum.

A detailed analysis of a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-sulfamoylphenyl)propanamide, shows the amide proton appearing as a broad singlet at δ 11.1 ppm and aromatic protons in the range of δ 6.55-8.31 ppm. nih.gov For N-(4-sulfamoylphenyl)acetamide, the non-fluorinated analog, the aromatic protons appear as a set of doublets, and the methyl protons of the acetamide group give a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.1 | Singlet | - |

| SO₂NH₂ | ~7.3 | Broad Singlet | - |

| Aromatic H | ~7.7-8.2 | Multiplet | - |

| NHCOCH₃ | ~10.1 | Broad Singlet | - |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule. For this compound, distinct signals are expected for the methyl carbon, the carbonyl carbon, and the aromatic carbons.

The carbonyl carbon of the acetamide group is typically found in the downfield region of the spectrum. The aromatic carbons will show a range of chemical shifts influenced by the attached functional groups (fluoro, acetamido, and sulfamoyl). The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings. The methyl carbon of the acetamide group will appear in the upfield region.

In a study of related acetamide-sulfonamide scaffolds, the carbonyl carbon of the acetamide group was observed in the range of δ 170.3–176.4 ppm, while the acetyl methyl carbon appeared at δ 24.2–26.2 ppm. nih.gov For the non-fluorinated analog, N-(4-sulfamoylphenyl)acetamide, the carbonyl carbon and the methyl carbon have been reported, along with the aromatic carbon signals. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~25 |

| Aromatic C | ~115-145 |

| C=O | ~169 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. The ¹⁹F chemical shift is very sensitive to the electronic environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely appear as a multiplet due to coupling with adjacent aromatic protons. The precise chemical shift can provide valuable information about the electronic effects of the other substituents on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amide and sulfonamide groups, the C=O bond of the amide, the S=O bonds of the sulfonamide, and the C-F bond.

The N-H stretching vibrations of the amide and sulfonamide groups are typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the secondary amide (Amide I band) is expected to appear as a strong absorption around 1650-1680 cm⁻¹. The N-H bending of the amide (Amide II band) is usually found near 1550 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to give strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C-F stretching vibration typically appears in the region of 1000-1300 cm⁻¹.

For a series of related acetamide-sulfonamide derivatives, the amide N-H stretch was observed at 2921-2923 cm⁻¹, the C=O stretch at 1710 cm⁻¹, and the asymmetric and symmetric S=O stretches at 1366 cm⁻¹ and 1141 cm⁻¹, respectively. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Sulfonamide) | Stretch | 3200-3400 |

| C-H (Aromatic & Methyl) | Stretch | 2900-3100 |

| C=O (Amide I) | Stretch | 1650-1680 |

| N-H (Amide II) | Bend | ~1550 |

| S=O (Sulfonamide) | Asymmetric Stretch | ~1350 |

| S=O (Sulfonamide) | Symmetric Stretch | ~1160 |

| C-F | Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The monoisotopic mass of this compound is 232.0318 g/mol . epa.gov

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide and sulfonamide groups. Common fragmentation pathways for acetanilides include the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. For sulfonamides, cleavage of the C-S and S-N bonds is typical. The presence of the fluorine atom would also influence the fragmentation pattern. Analysis of the fragmentation can help to confirm the connectivity of the different parts of the molecule. For the related compound N-(4-sulfamoylphenyl)acetamide, prominent fragments corresponding to the loss of the acetamido and sulfamoyl groups have been observed. nih.gov

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound itself, the crystal structure of its non-fluorinated analog, N-(4-sulfamoylphenyl)acetamide, provides valuable insights into the likely solid-state conformation. nih.gov

Crystalline Form Characterization

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of its parent compound, N-(4-sulfamoylphenyl)acetamide, provides significant insights into the probable solid-state conformation. The study of this parent molecule reveals a tetragonal crystal system, which is indicative of a highly ordered and symmetric arrangement of molecules in the crystal lattice.

The acetamide group is observed to be twisted relative to the benzene ring. This non-planar conformation is a key structural feature, influencing how the molecules pack together in the crystal. The precise dihedral angle between the acetamide group and the benzene ring in N-(4-sulfamoylphenyl)acetamide has been determined to be 15.59 (12)°. biosynth.comresearchgate.net The introduction of a fluorine atom at the ortho position in this compound is expected to influence this dihedral angle due to steric and electronic effects, though the fundamental twisted conformation is likely maintained.

Table 1: Crystallographic Data for N-(4-sulfamoylphenyl)acetamide biosynth.comresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 15.2631 (4) |

| c (Å) | 8.0571 (4) |

| Volume (ų) | 1877.00 (11) |

| Z (molecules per unit cell) | 8 |

| Temperature (K) | 100 |

Intermolecular Interactions and Crystal Packing

The crystal packing of sulfonamide-containing compounds is predominantly governed by a network of hydrogen bonds. In the case of N-(4-sulfamoylphenyl)acetamide, extensive intermolecular N-H···O hydrogen bonds are the primary forces dictating the three-dimensional architecture. biosynth.comresearchgate.net The sulfonamide group (-SO₂NH₂) and the acetamide group (-NHC=O) are both excellent hydrogen bond donors and acceptors.

Specifically, the amine (N-H) of the sulfonamide group and the amide (N-H) of the acetamide group act as hydrogen bond donors, while the oxygen atoms of the sulfonyl (-SO₂) and carbonyl (C=O) groups serve as acceptors. biosynth.comresearchgate.net This network of interactions leads to the formation of robust supramolecular structures. In the crystal of N-(4-sulfamoylphenyl)acetamide, molecules are linked into supramolecular tubes. biosynth.comresearchgate.net

The introduction of a fluorine atom in this compound would likely introduce additional, weaker interactions, such as C-H···F or F···F contacts, which could further influence the crystal packing. The strong hydrogen bonding network, however, is expected to remain the dominant feature.

Co-crystallization Studies with Biological Targets

Co-crystallization of small molecule inhibitors with their biological targets is a powerful technique to elucidate the molecular basis of their interaction. While no co-crystal structure of this compound has been reported, a study on a closely related derivative, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, in complex with human carbonic anhydrase (hCA) isoforms II and VII, provides a valuable model for understanding these interactions.

This study revealed that the sulfonamide moiety of the inhibitor is crucial for its binding to the zinc ion in the active site of the hCA enzyme. The acetamide linker and the terminal benzhydrylpiperazine group engage in a series of polar and hydrophobic interactions with the amino acid residues lining the active site cavity. These interactions are critical for the affinity and selectivity of the inhibitor for different hCA isoforms. The conformational flexibility of the acetamide linker allows the inhibitor to adopt an optimal orientation within the active site to maximize these favorable interactions.

Table 2: Key Interactions of a Derivative with Human Carbonic Anhydrase VII

| Inhibitor Moiety | Interacting Residue | Type of Interaction |

| Sulfonamide | Zinc Ion | Coordination |

| Sulfonamide | Thr199 | Hydrogen Bond |

| Phenyl Ring | Val121, Leu198 | Hydrophobic |

| Acetamide | Gln92 | Hydrogen Bond |

| Benzhydrylpiperazine | Phe131, Pro202 | Hydrophobic |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, thereby providing a crucial measure of its purity and verifying its empirical formula. For this compound (C₈H₉FN₂O₃S), this technique would involve the combustion of a precisely weighed sample to convert the constituent elements into simple gases (CO₂, H₂O, N₂), which are then quantitatively measured.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. This technique is routinely employed in the final characterization of newly synthesized batches of chemical compounds to ensure they meet the required quality standards for further research and development.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 41.38 |

| Hydrogen | H | 1.01 | 3.91 |

| Fluorine | F | 19.00 | 8.18 |

| Nitrogen | N | 14.01 | 12.06 |

| Oxygen | O | 16.00 | 20.67 |

| Sulfur | S | 32.07 | 13.81 |

Computational Chemistry and Molecular Modeling Studies of N 2 Fluoro 4 Sulfamoylphenyl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in drug design for predicting the binding mode and affinity of a small molecule ligand, such as N-(2-fluoro-4-sulfamoylphenyl)acetamide, to the active site of a target protein.

Molecular docking simulations are instrumental in predicting how this compound or its derivatives orient within a protein's binding pocket. The primary goal is to identify the most stable binding conformation, often referred to as the binding mode, which is typically the one with the lowest binding energy. The binding affinity, a measure of the strength of the interaction, is quantitatively estimated as a docking score. For instance, in studies of similar acetamide-sulfonamide scaffolds, docking studies have been used to predict binding mechanisms and analyze molecular interactions. nih.gov The predicted binding affinities help in ranking potential drug candidates and prioritizing them for further experimental testing.

Interactive Table: Predicted Binding Affinities of Acetamide (B32628) Derivatives with Urease

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Ibuprofen-sulfathiazole conjugate | -8.5 | Hydrogen bonds, hydrophobic interactions |

| Flurbiprofen-sulfadiazine conjugate | -9.2 | Hydrogen bonds, pi-sulfur bonds |

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For sulfonamide-containing compounds, the sulfamoyl group is often involved in crucial hydrogen bonding interactions with the protein backbone or specific residues. nih.govresearchgate.net For this compound, the fluoro group, the acetamide moiety, and the sulfamoyl group are all expected to participate in specific interactions that contribute to its binding affinity. For example, the oxygen and nitrogen atoms of the acetamide and sulfamoyl groups can act as hydrogen bond acceptors and donors, respectively. In related acetamide-sulfonamide conjugates, hydrogen bonds with residues such as Ala440, His593, and Arg609, along with pi-sulfur bonds with Met637, have been observed in docking studies. nih.gov

The conformation of a ligand when it binds to a protein is often different from its lowest energy conformation in solution. Molecular docking algorithms explore various possible conformations of the ligand within the binding pocket to find the one that best fits and results in the most stable complex. For flexible molecules like this compound, torsional angles around single bonds can change to optimize interactions with the active site. The planarity of the acetamide group and the orientation of the sulfamoylphenyl ring are key conformational features. In the crystal structure of the related compound N-(4-sulfamoylphenyl)acetamide, the acetamide group is twisted relative to the benzene (B151609) ring. nih.govresearchgate.net Understanding these conformational changes is vital for designing inhibitors with improved potency and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed and accurate description of the electronic structure and properties of molecules compared to the classical mechanics-based methods used in molecular docking. These methods are valuable for understanding the intrinsic properties of this compound that govern its reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. DFT can be employed to optimize the molecular geometry of this compound and to calculate various molecular properties such as electrostatic potential, atomic charges, and vibrational frequencies. nih.gov For instance, DFT calculations can reveal the distribution of electron density in the molecule, highlighting regions that are more likely to engage in electrostatic interactions. The B3LYP functional with a 6-311G(d,p) basis set is a common level of theory for such calculations on organic molecules. nih.gov These calculations can also be used to predict infrared spectra, which can be compared with experimental data for structural validation. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov For this compound, FMO analysis can provide insights into its reactivity and the types of reactions it is likely to undergo. The distribution of the HOMO and LUMO across the molecule can also indicate the most probable sites for electrophilic and nucleophilic attack. In similar molecules, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the electron-withdrawing groups.

Interactive Table: Calculated FMO Properties of a Related Acetamide Derivative

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are rich or deficient in electrons. This information is vital for predicting how a molecule will interact with biological targets, such as proteins and enzymes, as it highlights sites for electrophilic and nucleophilic attacks. researchgate.net

In the context of this compound, an MEP map would reveal specific regions of varying electrostatic potential. The electronegative oxygen atoms of the sulfamoyl and acetamide groups, along with the fluorine atom, would create regions of strong negative potential (typically colored red or yellow). These areas are considered nucleophilic and are likely to act as hydrogen bond acceptors in interactions with biological macromolecules. Conversely, the hydrogen atoms attached to the nitrogen atoms of the sulfonamide and amide groups would generate regions of positive potential (typically colored blue), representing electrophilic sites prone to forming hydrogen bonds as donors. researchgate.netresearchgate.net

Understanding these electrostatic features is fundamental for drug design, as it allows for the prediction of binding orientations and the rational modification of the molecule to enhance its binding affinity and selectivity for a target receptor. researchgate.net

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Regions

| Color Code | Potential Range | Interpretation | Likely Atoms in this compound |

|---|---|---|---|

| Red | Most Negative | Strongest attraction to positive charge; site for electrophilic attack; hydrogen bond acceptor region. | Oxygen atoms of sulfamoyl and acetamide groups. |

| Yellow | Moderately Negative | Attraction to positive charge; potential electrophilic attack site. | Fluorine atom. |

| Green | Neutral | Region of zero potential; typically associated with the carbon backbone. | Aromatic ring carbons. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization, which is a key factor in molecular stability. researchgate.net

Table 2: Plausible Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| n(N) of Amide | π*(C=O) | Intramolecular Hyperconjugation | Stabilizes the amide bond, contributes to its planar character. |

| n(O) of Carbonyl | σ*(N-C) | Intramolecular Hyperconjugation | Influences the electronic character of the amide linkage. |

| π(C=C) of Phenyl Ring | π*(C=C) of Phenyl Ring | π-electron Delocalization | Contributes to the stability of the aromatic system. |

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into the dynamic interactions between a ligand and its biological target. researchgate.net These simulations can predict the stability of a protein-ligand complex, map out binding and unbinding pathways, and characterize the conformational changes that occur during the interaction. researchgate.netnih.gov

In studies of related acetamide-sulfonamide derivatives, MD simulations have been employed to assess the stability of their complexes with target enzymes, such as carbonic anhydrase and urease. nih.govnih.gov A key metric evaluated in these simulations is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD value, often fluctuating within a narrow range (e.g., ~2–3 Å), indicates that the ligand remains securely bound in the active site and the complex does not undergo significant conformational changes. nih.gov

For this compound, an MD simulation would involve placing the molecule in the active site of a target protein and simulating its movement over a period, typically nanoseconds. The simulation would track the dynamic network of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. Analysis of the trajectory can confirm whether the initial binding mode predicted by molecular docking is stable and can reveal the most persistent and crucial interactions for binding affinity. researchgate.netnih.gov

Homology Modeling for Novel Target Prediction

Homology modeling, also known as comparative modeling, is a computational technique used to construct a three-dimensional atomic model of a "target" protein from its amino acid sequence. This method relies on the existence of an experimentally determined 3D structure of a related homologous protein (the "template"). The fundamental principle is that proteins with similar sequences tend to adopt similar three-dimensional structures.

This technique is particularly valuable in drug discovery when the experimental structure of a therapeutic target is not available. For a compound like this compound, if a potential new biological target is identified for which no crystal structure exists, homology modeling could be employed to build a reliable 3D model. The process involves four main steps:

Template Identification: Searching protein structure databases (like the Protein Data Bank or PDB) to find a suitable template with a high degree of sequence identity to the target protein.

Sequence Alignment: Aligning the target sequence with the template sequence to establish correspondences between residues.

Model Building: Constructing the 3D model of the target protein by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops).

Model Refinement and Validation: Evaluating the quality of the generated model using various stereochemical and energy-based checks to ensure it is physically realistic.

Once a validated model of the novel target is generated, it can be used for subsequent computational studies, such as molecular docking and virtual screening, to investigate the binding of this compound and to guide the design of new, more potent inhibitors.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design that focuses on identifying the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. acs.org

For this compound, a pharmacophore model can be generated based on its known interactions with a target or by analyzing the common features of a series of active compounds. The key pharmacophoric features of this molecule would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfamoyl and acetamide groups.

Hydrogen Bond Donors: The hydrogen atoms of the sulfamoyl and amide NH groups.

Aromatic Ring: The fluoro-substituted phenyl ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature: The methyl group of the acetamide moiety.

Once a pharmacophore model is developed, it can be used as a 3D query to perform virtual screening on large chemical databases. nih.gov This process rapidly filters vast libraries of compounds to identify novel molecules that possess the same essential pharmacophoric features arranged in the correct spatial orientation. The "hits" identified through this screening can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested for biological activity, accelerating the discovery of new potential therapeutic agents. nih.gov

Table 4: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens (-SO₂) | Hydrogen bonding with protein backbone or side-chain donors. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (-C=O) | Hydrogen bonding with protein donors. |

| Hydrogen Bond Donor (HBD) | Sulfonamide amine (-SO₂NH₂) | Hydrogen bonding with protein acceptors. |

| Hydrogen Bond Donor (HBD) | Amide nitrogen (-NH-) | Hydrogen bonding with protein acceptors. |

| Aromatic Ring (AR) | Fluoro-phenyl group | π-π stacking, hydrophobic interactions. |

Biological Activity and Enzymatic Inhibition of N 2 Fluoro 4 Sulfamoylphenyl Acetamide Derivatives

Carbonic Anhydrase (CA) Inhibition Profile

N-(2-fluoro-4-sulfamoylphenyl)acetamide derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The primary mechanism of action for these sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion in the active site of the enzyme. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's catalytic activity.

Inhibition of Human Carbonic Anhydrase Isozymes (hCA I, II, VII, IX, XII)

Research has demonstrated that derivatives of this compound exhibit a broad spectrum of inhibitory activity against several human carbonic anhydrase (hCA) isozymes. These include the cytosolic isoforms hCA I, hCA II, and hCA VII, as well as the transmembrane, tumor-associated isozymes hCA IX and hCA XII.

For instance, a series of isatin (B1672199) N-phenylacetamide based sulfonamides, which includes structures related to this compound, showed potent inhibition against these isoforms. One indole-2,3-dione derivative displayed significant inhibition against hCA I and hCA II with Kᵢ values of 45.10 nM and 5.87 nM, respectively. nih.gov Similarly, N-((4-sulfamoylphenyl)carbamothioyl) amides, another class of related derivatives, have shown impressive inhibitory activity with Kᵢ values ranging from 13.3 to 87.6 nM for hCA I, 5.3 to 384.3 nM for hCA II, and 1.1 to 13.5 nM for hCA VII. nih.gov

Furthermore, piperidine-linked benzenesulfonamides derived from the core structure have also been synthesized and evaluated. A 4-fluoro substituted derivative, for example, was identified as a highly effective inhibitor of hCA IX with a Kᵢ of 1.2 nM. nih.gov

Below is an interactive data table summarizing the inhibition constants (Kᵢ) of representative this compound derivatives against various human carbonic anhydrase isozymes.

| Derivative Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Isatin Conjugate | 45.10 | 5.87 | - | - | 7.91 |

| Carbamothioyl Amide | 13.3-87.6 | 5.3-384.3 | 1.1-13.5 | - | - |

| Piperidine (B6355638) Conjugate | - | - | - | 1.2 | 4.3 |

Note: The data represents a range or specific values from different studies on derivatives.

Selective Inhibition of Tumor-Associated CA Isozymes (hCA IX, XII)

A key focus in the development of this compound derivatives has been achieving selective inhibition of the tumor-associated isozymes hCA IX and hCA XII. These isozymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors are sought after to minimize side effects associated with the inhibition of ubiquitous cytosolic isozymes like hCA I and II. nih.gov

Several studies have highlighted the potential of these derivatives to selectively target hCA IX and XII. For example, a 4-fluoro substituted piperidine-linked benzenesulfonamide (B165840) was found to be a potent and selective inhibitor of hCA IX (Kᵢ = 1.2 nM). nih.gov Another study on isatin N-phenylacetamide based sulfonamides also reported a derivative with appreciable inhibition against hCA XII (Kᵢ = 7.91 nM). nih.gov The design of these selective inhibitors often employs the "tail approach," where different chemical moieties are attached to the sulfonamide core to achieve specific interactions with the unique amino acid residues in the active sites of the target isozymes.

Inhibition of Mycobacterial Carbonic Anhydrases (MtCA1, MtCA2, MtCA3)

In addition to their activity against human CAs, derivatives of this compound have been investigated as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis (MtCA), the bacterium responsible for tuberculosis. These enzymes are essential for the survival and pathogenesis of the bacterium.

Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides have shown effective inhibition of MtCA1 and MtCA2. nih.gov Notably, MtCA2 was found to be the most sensitive to these inhibitors, with ten out of twelve evaluated compounds exhibiting Kᵢ values in the low nanomolar range. In contrast, MtCA3 was poorly inhibited by this class of compounds. nih.gov

Inhibition Kinetics and Mechanism of Action (e.g., Competitive, Mixed-Mode)

The primary mechanism of action for sulfonamide-based inhibitors like the derivatives of this compound is the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction is a hallmark of the classical carbonic anhydrase inhibitors. Molecular docking studies have confirmed significant Zn²⁺ coordination by the sulfonamide group of these derivatives. nih.gov

While specific kinetic studies detailing the mode of inhibition (e.g., competitive, mixed-mode) for this compound itself are not extensively detailed in the reviewed literature, related acetamide-sulfonamide scaffolds have been shown to exhibit different modes of inhibition against other enzymes, such as urease, including competitive and mixed-mode inhibition. It is plausible that derivatives of this compound also exhibit varied kinetic profiles against different carbonic anhydrase isozymes depending on their specific structural modifications.

Comparison with Standard CA Inhibitors (e.g., Acetazolamide)

The inhibitory potency of this compound derivatives is often benchmarked against standard, clinically used carbonic anhydrase inhibitors such as Acetazolamide (AAZ). In many instances, these novel derivatives have demonstrated superior or comparable inhibitory activity.

For example, an indole-2,3-dione derivative showed more effective inhibition of hCA II (Kᵢ = 5.87 nM) compared to Acetazolamide. nih.gov Similarly, a study on N-((4-sulfamoylphenyl)carbamothioyl) amides reported that many of the evaluated compounds displayed better inhibition against hCA I (Kᵢ values of 13.3–87.6 nM) than Acetazolamide (Kᵢ of 250 nM). nih.gov

Other Enzyme Inhibition Activities

While the primary focus of research on this compound derivatives has been on carbonic anhydrase inhibition, some studies have explored their activity against other enzymes. Notably, acetamide-sulfonamide scaffolds have been investigated as urease inhibitors.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Research on new acetamide-sulfonamide-containing scaffolds has demonstrated their potential as anti-urease agents. Some of these compounds, which share structural similarities with this compound derivatives, have shown competitive or mixed-mode urease inhibition. For instance, a conjugate of flurbiprofen (B1673479) and a sulfa drug, which forms an acetamide-sulfonamide structure, was found to be a potent urease inhibitor.

It is important to note that while these findings are promising, further research is needed to specifically evaluate the urease inhibitory activity of this compound and its direct derivatives.

Urease Inhibition

Derivatives of N-(phenyl)acetamide bearing a sulfonamide group have been extensively investigated as potent inhibitors of urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The development of novel and effective urease inhibitors is a significant strategy in medicinal chemistry. nih.gov

In one study, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were designed and synthesized. All tested compounds showed significantly more potent urease inhibition than the standard inhibitor, thiourea. Notably, N-phenylacetamide derivatives with specific substitutions, such as 2-methyl, 4-methoxy, and 2-fluoro groups, were among the most potent compounds identified.

Another line of research involved the conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen with various sulfa drugs to create acetamide-sulfonamide scaffolds. semanticscholar.org These conjugates were screened for their urease inhibitory activity. semanticscholar.org For instance, ibuprofen conjugated with sulfathiazole (B1682510) was found to be a potent competitive inhibitor of urease. semanticscholar.org Similarly, conjugates of diclofenac (B195802) and mefenamic acid with sulfanilamide (B372717) and sulfacetamide (B1682645) also demonstrated potent competitive urease inhibition. nih.gov The mode of inhibition for many of these derivatives was found to be either competitive or mixed-type. semanticscholar.org

| Derivative Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Ibuprofen-sulfathiazole conjugate | 9.95 ± 0.14 | semanticscholar.org |

| Flurbiprofen-sulfadiazine conjugate | 16.74 ± 0.23 | semanticscholar.org |

| Flurbiprofen-sulfamethoxazole conjugate | 13.39 ± 0.11 | semanticscholar.org |

| Diclofenac-sulfanilamide conjugate | 3.59 ± 0.07 | nih.gov |

| Diclofenac-sulfacetamide conjugate | 5.49 ± 0.34 | nih.gov |

| Mefenamic acid-sulfanilamide conjugate | 7.92 ± 0.27 | nih.gov |

| Mefenamic acid-sulfamethoxazole conjugate | 8.35 ± 0.26 | nih.gov |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the metabolism of dopamine (B1211576). Inhibitors of MAO-B are utilized in the treatment of Parkinson's disease to enhance dopamine levels. Research has identified certain sulfonamide derivatives as selective MAO-B inhibitors.

For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide, a compound synthesized from 4-(2-bromoacetyl)benzenesulfonamide and acetamide (B32628), was evaluated for its potential to inhibit human monoamine oxidases. The compound was found to be a selective inhibitor of MAO-B over MAO-A. Molecular docking studies suggested that the sulfonamide group plays a key role by binding and interacting with residues within the substrate cavity of the MAO-B enzyme.

In a separate study, a series of 2-phenyloxazole-4-carboxamide derivatives were investigated as MAO inhibitors. These compounds were found to be competitive inhibitors with a notable selectivity for the MAO-B isoform. The most potent and selective derivatives exhibited inhibition constant (Ki) values in the sub-micromolar range.

| Derivative Compound | Inhibition Value | Enzyme | Reference |

|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | IC₅₀ = 3.47 µM | MAO-B | |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | IC₅₀ = 43.3 µM | MAO-A |

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The sulfamoylphenyl group is a well-known pharmacophore present in selective COX-2 inhibitors like celecoxib. Consequently, acetamide derivatives incorporating this moiety are of significant interest for their potential anti-inflammatory activity.

The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The sulfonamide moiety is a key feature in several selective COX-2 inhibitors. Studies on N-(4-sulfamoylphenyl)acetamide derivatives have confirmed their interest for potential COX-2 inhibitory activity.

In a study focused on creating dual-action inhibitors, conjugates of the NSAID naproxen (B1676952) with various sulfa drugs were synthesized and evaluated for both urease and COX-2 inhibition. The naproxen-sulfamethoxazole conjugate, in particular, demonstrated significant inhibition of the COX-2 enzyme, with its activity being comparable to the reference drug, celecoxib.

| Derivative Compound | % Inhibition of COX-2 (at 10 µM) | Reference Drug (% Inhibition) | Reference |

|---|---|---|---|

| Naproxen-sulfamethoxazole conjugate | 75.4% | Celecoxib (77.1%) |

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, and its inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov The benzamide (B126) moiety is a key pharmacophore found in many existing PARP inhibitors.

While specific studies on the PARP-1 inhibitory activity of this compound are not extensively documented, research on structurally related novel benzamide derivatives has shown promise. In one such study, a series of new benzamide derivatives were designed and synthesized based on the known PARP-1 inhibitory effects of the benzamide scaffold. One of the lead compounds from this series, which incorporated a hydroxamate group, demonstrated significant PARP-1 inhibitory capacity with an IC₅₀ value in the low micromolar range. researchgate.net These findings suggest that the broader class of compounds containing benzamide and sulfonamide functionalities holds potential for the development of new PARP-1 inhibitors. researchgate.net

Kinase Enzyme Inhibition Potential

The sulfonamide scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to target a wide range of proteins, including various kinases. nih.gov Tyrosine kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making tyrosine kinase inhibitors a cornerstone of modern oncology. nih.gov

Sulfonamides have been successfully incorporated into the structures of numerous approved tyrosine kinase inhibitors. nih.gov Their ability to form key hydrogen bonds and occupy specific pockets within the ATP-binding site of kinases makes them an attractive component for inhibitor design. Furthermore, sulfonamide-based compounds have been investigated as cell cycle inhibitors, targeting proteins that control cell division. scispace.com Given the established role of the sulfonamide moiety in targeting these critical enzymes, derivatives of this compound represent a class of compounds with significant potential for the development of novel kinase inhibitors. nih.govscispace.com

Broader Biological Activities (Mechanistic Research, in vitro studies)

The sulfonamide group is historically significant in the field of antimicrobial chemotherapy, with sulfanilamide being one of the first effective systemic antibacterial agents. These compounds typically act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. ontosight.ai

Modern research continues to explore acetamide and sulfonamide derivatives for new antimicrobial applications. A study investigating 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a close structural analogue of the title compound, demonstrated its antibacterial potential against Klebsiella pneumoniae, a pathogen known for high rates of drug resistance. The study determined the minimum inhibitory concentration (MIC) of the compound and suggested that the chloro atom enhances its activity. Further investigation showed that this acetamide derivative could act synergistically when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem, effectively reducing the concentration of the antibiotic needed to kill the bacteria.

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae (ATCC 700603) | 128 | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae (Clinical Isolate 01) | 256 | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae (Clinical Isolate 24) | 256 |

Anti-inflammatory Properties (Mechanistic Aspects)

Derivatives of this compound have been investigated for their anti-inflammatory potential, with a significant focus on their role as inhibitors of cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, an enzyme induced at sites of inflammation that is responsible for the conversion of arachidonic acid into inflammatory prostaglandins. researchgate.net In contrast, the inhibition of the constitutively expressed COX-1 isoform is associated with undesirable side effects. researchgate.net

Research into acetamide derivatives has highlighted their potential as selective COX-2 inhibitors. galaxypub.coarchivepp.com For instance, compounds incorporating a pyrazole (B372694) acetamide group, such as 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, have demonstrated notable anti-inflammatory properties. galaxypub.co Similarly, thiazole-containing acetamide derivatives have been identified as selective inhibitors of COX-2. galaxypub.co The mechanism of action at a molecular level involves interactions between the functional groups of the acetamide derivatives and the active site amino acids of the COX-2 enzyme. galaxypub.co For example, the acetamide nitrogen can form hydrogen bonds with amino acids like Tryptophan 387 and Serine 353 within the enzyme's active site, contributing to the inhibitory effect. galaxypub.co

Furthermore, the generation of reactive oxygen species (ROS) by COX-2 is a key factor in the production of pro-inflammatory cytokines. galaxypub.co By inhibiting COX-2, these acetamide derivatives can lead to a significant reduction in ROS levels, which in turn prevents the activation of transcription factors like NF-κB that are crucial for the inflammatory response. galaxypub.co The development of N-(benzenesulfonyl)acetamide derivatives has also been pursued to create multi-target inhibitors that act on COX-2, 5-lipoxygenase (5-LOX), and TRPV1 for broader anti-inflammatory and analgesic effects. iasp-pain.org

Anticancer Activity (Cellular Mechanism Research, in vitro studies)

The anticancer properties of this compound and its derivatives have been explored through various in vitro studies, revealing their potential to inhibit cancer cell growth through multiple cellular mechanisms. A key area of investigation has been their ability to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov

Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their cytotoxic effects against several human cancer cell lines. nih.gov For example, these compounds have shown potent activity against the PC3 prostate carcinoma cell line. nih.govnih.gov Specifically, derivatives containing a nitro moiety exhibited higher cytotoxicity compared to those with a methoxy (B1213986) group. nih.govnih.gov The anti-tumor efficacy of many chemotherapeutic agents is linked to their capacity to induce apoptosis, and these acetamide derivatives are believed to act through such pathways. nih.gov

Another important mechanism of anticancer activity for sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly isoforms IX and XII. nih.gov These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression. nih.gov Piperidine-linked benzenesulfonamides have been synthesized and evaluated as inhibitors of these cancer-associated CAs. nih.gov For instance, a 4-fluoro substituted derivative was identified as a highly effective inhibitor of human CA IX (hCA IX) with a Ki of 1.2 nM, and it demonstrated an inhibitory effect on the proliferation of MCF-7 breast cancer cells with an IC50 value of 1.20 μM under hypoxic conditions. nih.gov

Furthermore, some N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been shown to induce apoptosis through the activation of caspase 3, reduction of the mitochondrial membrane potential (MMP), and the production of reactive oxygen species (ROS). ijcce.ac.ir

| Compound Derivative | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 |

| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (7h, 4-fluoro) | MCF-7 (Breast Cancer) | 1.20 |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(o-chlorophenyl)acetamido) acetamide (8a) | Hela (Cervical Cancer) | 1.3 ± 0.14 |

Antioxidant Activity and Related Mechanisms

The antioxidant properties of acetamide and sulfonamide derivatives are often evaluated through their ability to scavenge free radicals. Common in vitro assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These methods measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is typically observed as a change in color and measured spectrophotometrically. nih.gov

For instance, N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate (B1210297) derivatives have been synthesized and tested for their antioxidant activities. researchgate.net One such derivative, acetamidophenyl 2-phenoxyacetate, demonstrated significant free radical scavenging activity in the DPPH assay, with an IC50 value of 11.97±0.48µM, which is comparable to the standard antioxidant, ascorbic acid (IC50, 12.50±0.5µM). researchgate.net The ABTS assay is also widely used and is considered more sensitive in identifying antioxidant activity due to its faster reaction kinetics and heightened response to antioxidants. nih.gov

The antioxidant mechanism of these compounds is crucial as oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive products, is implicated in various diseases, including cancer and neurodegenerative disorders. researchgate.net By scavenging free radicals, these derivatives can help protect cells from oxidative damage to lipids, proteins, and DNA. researchgate.net

DNA Interaction Studies (e.g., Intercalation)

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. These interactions can occur through noncovalent modes such as intercalation, groove binding, and external electrostatic effects. beilstein-journals.org Intercalation involves the insertion of a planar aromatic part of a molecule between the base pairs of the DNA double helix. beilstein-journals.org This can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription, ultimately leading to cell death. beilstein-journals.org

Recent studies on newly synthesized sulfonamide derivatives have explored their binding interactions with DNA. nih.gov These studies, combining experimental techniques like UV-visible spectroscopy, fluorescence, and viscometry with theoretical molecular docking, have shown that some sulfonamide derivatives can interact with DNA through a mixed mode of partial intercalation and groove binding. nih.gov For example, in one study, a sulfonamide derivative was found to form hydrogen bonds with DNA base pairs, indicating a specific interaction. nih.gov Viscosity measurements further supported a mixed binding mode, suggesting that the compounds both intercalate and bind to the DNA grooves. nih.gov

The ability of a molecule to act as an intercalator or a groove binder can be influenced by subtle changes in its chemical structure. rsc.org For example, the methylation of phenanthroline-based drugs can modulate their preferred mode of DNA interaction, shifting the equilibrium between groove binding and the more cytotoxic intercalation. rsc.org While some molecules may initially bind to the minor groove of DNA, a rapid transition to an intercalative mode is often associated with higher cytotoxic effects. rsc.org

Effects on General Physiological Processes (Mechanistic Understanding)

Beyond their targeted anti-inflammatory and anticancer activities, derivatives of this compound can influence various general physiological processes, primarily through enzyme inhibition. A significant area of research has been their role as inhibitors of carbonic anhydrases (CAs). nih.govmdpi.com CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid secretion. nih.gov

Different isoforms of CAs are present in various tissues and cellular compartments. nih.gov Sulfonamide derivatives have been extensively studied as CA inhibitors. nih.govmdpi.com For example, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides were synthesized and shown to be effective inhibitors of several human CA isoforms, including hCA I, hCA II, and hCA VII. mdpi.com Many of these compounds exhibited stronger inhibition than the standard drug acetazolamide. mdpi.com The inhibition of specific CA isoforms is a therapeutic strategy for various conditions.

In addition to carbonic anhydrases, some acetamide-sulfonamide scaffolds have been investigated as urease inhibitors. semanticscholar.org Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. semanticscholar.org In the context of infections by bacteria such as Helicobacter pylori, urease activity is crucial for the bacterium's survival in the acidic environment of the stomach. semanticscholar.org By inhibiting urease, these compounds can disrupt the survival mechanism of the bacteria. Studies have shown that conjugates of NSAIDs like ibuprofen and flurbiprofen with sulfa drugs can act as potent urease inhibitors, with some exhibiting a competitive mode of inhibition. semanticscholar.org

| Enzyme Isoform | Inhibition Constant (Ki) |

|---|---|

| hCA IX | 1.2 nM |

Advanced Research Directions and Future Perspectives for N 2 Fluoro 4 Sulfamoylphenyl Acetamide

Development of Novel Synthetic Methodologies for Enhanced Analogue Libraries

Future research will likely focus on developing more efficient and versatile synthetic routes to N-(2-fluoro-4-sulfamoylphenyl)acetamide and its derivatives. A key strategy involves the conjugation of the core molecule with other pharmacologically active agents to create novel chemical entities. nih.govresearchgate.net One established approach involves reacting a parent molecule, such as an NSAID like ibuprofen (B1674241) or flurbiprofen (B1673479), with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This activated intermediate can then be reacted with various substituted sulfa drugs to form an amide bond, yielding a library of new conjugates. nih.gov

Adapting this methodology for this compound would allow for the creation of a diverse analogue library. By systematically varying the acyl group (in place of the acetyl group) or by modifying the sulfamoyl moiety, researchers can fine-tune the molecule's physicochemical properties and biological activity. Such libraries are crucial for establishing robust structure-activity relationships (SAR).

Exploration of Diverse Biological Targets beyond Known Enzymes

The sulfonamide group is a well-known pharmacophore found in drugs targeting a wide array of proteins. While the parent compound, sulfanilamide (B372717), and its derivatives are known for their antimicrobial properties by inhibiting folic acid synthesis, the broader acetamide-sulfonamide scaffold has shown activity against other significant targets. ontosight.ai Future research on this compound should extend beyond these traditional applications.

Promising targets for exploration include:

Carbonic Anhydrases (CAs): Derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been identified as potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov These enzymes are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. nih.gov Given the structural similarities, this compound and its analogues represent a promising starting point for developing novel anticancer agents targeting CAs.

Urease: Certain acetamide-sulfonamide scaffolds, developed by conjugating NSAIDs with sulfa drugs, have demonstrated significant inhibitory activity against urease. nih.govresearchgate.net This enzyme is crucial for the survival of pathogens like Helicobacter pylori, which is implicated in gastritis, ulcers, and gastric cancer. nih.gov Investigating the potential of this compound derivatives as urease inhibitors could lead to new treatments for these conditions.

| Potential Biological Target | Therapeutic Area | Rationale Based on Analogue Studies |

| Carbonic Anhydrase IX & XII | Oncology | Piperidine-linked benzenesulfonamides show potent inhibition (Ki values in the low nanomolar range) and antiproliferative effects in breast cancer cells. nih.gov |

| Urease | Infectious Disease / Gastroenterology | NSAID-sulfonamide conjugates exhibit competitive and mixed-mode inhibition of urease, with IC50 values in the micromolar range. nih.govresearchgate.net |

| Dihydropteroate (B1496061) Synthase | Infectious Disease (Antimicrobial) | The foundational activity of sulfonamides involves the inhibition of this key enzyme in the bacterial folic acid pathway. ontosight.ai |

Rational Design of Highly Selective Inhibitors

Achieving selectivity is a critical goal in drug design to minimize off-target effects. The this compound scaffold offers opportunities for rational design to enhance selectivity for specific enzyme isoforms or receptor subtypes. The "tail approach" is a recognized strategy in designing sulfonamide-based inhibitors, particularly for carbonic anhydrases. nih.gov This involves modifying the molecule's periphery to exploit unique structural features in the active site of the target enzyme, thereby increasing binding affinity and selectivity.

For this compound, the acetamide (B32628) group can be extended or replaced with various chemical moieties designed to interact with specific pockets of a target protein. The strategic placement of the fluorine atom already provides a point of differentiation from non-fluorinated analogues, potentially altering the electronic distribution and binding interactions of the molecule. nih.gov By combining structural knowledge of the target with synthetic modifications, highly selective inhibitors can be developed.

Application of Advanced Computational Techniques for Drug Discovery

Computational methods are indispensable for accelerating the drug discovery process. For a scaffold like this compound, these techniques can guide the rational design of new derivatives and predict their biological activity.

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand within the active site of a target protein. For instance, docking studies have been successfully used to understand how piperidine-linked benzenesulfonamides interact with carbonic anhydrase IX and how acetamide-sulfonamide conjugates bind to the active site of urease. nih.govnih.gov These studies can elucidate key interactions, such as hydrogen bonds and electrostatic interactions with catalytic metal ions (e.g., Ni ions in urease), that are crucial for inhibition. nih.gov

Molecular Dynamics (MD) Simulation: MD simulations can be employed to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net By simulating the dynamic movements of the atoms, researchers can confirm whether a potential inhibitor remains stably bound in the active site and maintains its predicted binding conformation. researchgate.net These simulations provide deeper insights into the thermodynamics and kinetics of binding.

Applying these computational tools to this compound and its virtual libraries would enable the pre-screening of compounds, prioritization of synthetic efforts, and a more profound understanding of the molecular basis of their activity.

Investigation into Multi-Target Ligand Design

The concept of designing a single molecule that can modulate multiple biological targets is a growing trend in medicinal chemistry, particularly for complex diseases like cancer and inflammation. The strategy of conjugating NSAIDs with sulfa drugs to create urease inhibitors is a prime example of a multi-target approach. nih.gov These conjugates retain the pharmacophoric features of both parent molecules, potentially offering dual therapeutic actions.

Future research could explore the development of multi-target ligands based on the this compound scaffold. For example, by conjugating it with molecules known to inhibit other cancer-related pathways (e.g., kinase inhibitors), it may be possible to create synergistic anticancer agents that simultaneously target tumor metabolism (via carbonic anhydrase inhibition) and proliferation.

Development of New Derivatives with Enhanced Academic Utility

Beyond therapeutic applications, derivatives of this compound can be designed as chemical probes and tool compounds for basic research. By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure, researchers can create molecules to visualize, isolate, and identify novel biological targets. These tool compounds are invaluable for chemical biology studies aimed at elucidating complex cellular pathways and validating new drug targets. The development of such derivatives would enhance the academic utility of this chemical scaffold, enabling its use in a broader range of scientific investigations.

Interdisciplinary Approaches in Chemical Biology Research

The full potential of this compound and its analogues can only be realized through interdisciplinary collaboration. This involves integrating expertise from various fields:

Synthetic Chemistry: To devise novel synthetic routes and build diverse analogue libraries.

Computational Chemistry: To perform molecular modeling, docking, and simulation studies to guide rational design. nih.gov

Structural Biology: To determine the crystal structures of the compound bound to its protein targets, providing precise information for structure-based drug design.

Pharmacology and Biochemistry: To conduct enzymatic assays and cell-based studies to evaluate the biological activity, selectivity, and mechanism of action of new compounds. nih.govnih.gov

By combining these approaches, researchers can create a comprehensive understanding of the therapeutic potential of the this compound scaffold, paving the way for the development of next-generation inhibitors for a variety of diseases.

常见问题

Basic: What methodologies are recommended for synthesizing N-(2-fluoro-4-sulfamoylphenyl)acetamide with high yield?

Answer:

Key steps include controlled fluorination of the phenyl ring (e.g., using Selectfluor® or KF in polar aprotic solvents) and sulfamoylation via reaction with sulfamoyl chloride under anhydrous conditions. Temperature control (<0°C during sulfamoylation) minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm structure via NMR (δ ~-110 ppm for ortho-fluorine) and LC-MS .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA; retention time ~8.5 min) and TLC (Rf ~0.5).

- Structural Confirmation:

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) reveals intramolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the acetamide group) and planar geometry of the sulfamoyl moiety. Refinement parameters (R-factor <0.05) validate accuracy. For disordered fluorine positions, DFT calculations (B3LYP/6-311+G(d,p)) complement experimental data .

Advanced: What experimental design is optimal for evaluating the compound’s cytotoxicity in vitro?

Answer:

Use the MTT assay ( ) with adherent cell lines (e.g., HeLa or HEK293):

Dose Range: 0.1–100 µM, 48-hour exposure.

Controls: DMSO vehicle (<0.1%) and positive control (e.g., staurosporine).

Fluorinated Analog Comparison: Include N-(4-fluorophenyl) derivatives () to assess fluorine’s role in activity.

Data Normalization: Express viability relative to untreated cells. IC values calculated via nonlinear regression .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration).

- Impurities: Re-synthesize compound and verify purity (HPLC >98%).

- Solubility: Use DMSO stock solutions (<10 mg/mL) with sonication.

- Metabolic Stability: Test in hepatocyte models to rule out rapid degradation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Functional Group Modifications: Replace sulfamoyl with sulfonamide () or vary fluorine position ().

- Computational Modeling: Docking (AutoDock Vina) into target proteins (e.g., carbonic anhydrase) predicts binding affinity.

- Bioisosteres: Substitute acetamide with urea or thiourea to assess hydrogen-bonding effects .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (potential respiratory irritant).

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How can researchers troubleshoot low yields in the sulfamoylation step?

Answer:

- Moisture Control: Use anhydrous solvents (e.g., THF over molecular sieves).

- Catalyst: Add DMAP (4-dimethylaminopyridine) to activate sulfamoyl chloride.

- Reaction Monitoring: Track intermediates via NMR to detect incomplete fluorination.

- Workup: Quench with ice-cold water to precipitate product .

Advanced: What methodologies support the synthesis of derivatives for functional screening?

Answer:

- Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups at the 4-position.

- Sulfonamide Functionalization: React with alkyl halides (e.g., methyl iodide) to generate N-alkylated derivatives.

- Click Chemistry: Azide-alkyne cycloaddition for triazole-linked analogs (CuI catalysis) .

Advanced: How can thermodynamic stability data discrepancies be resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。